PF2562

Catalog No.
S539239
CAS No.
1609258-91-4
M.F
C19H17N5O
M. Wt
331.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF2562

CAS Number

1609258-91-4

Product Name

PF2562

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine

Molecular Formula

C19H17N5O

Molecular Weight

331.37

InChI

InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24)

InChI Key

IDIUJOHYYBNCPC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C

Solubility

Soluble in DMSO

Synonyms

PF2562; PF-2562; PF 2562; PF-06412562; PF 06412562; PF06412562;

Description

The exact mass of the compound 4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine is 331.1433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-2562, also known as PF-06412562, is a selective partial agonist of the dopamine D1 and D5 receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Its chemical structure is characterized by a pyrimidine core, specifically designed to enhance receptor selectivity and efficacy. The compound exhibits a favorable pharmacokinetic profile, making it suitable for oral administration.

PF-2562 primarily engages in receptor-mediated interactions rather than undergoing significant chemical transformations in biological systems. Its primary mechanism of action involves binding to dopamine receptors, leading to downstream signaling pathways that modulate neurotransmitter release. Notably, its interaction with D1 and D5 receptors influences cyclic adenosine monophosphate (cAMP) levels, which are crucial for various neuronal functions .

PF-2562 has demonstrated notable biological activity as a partial agonist at dopamine D1 and D5 receptors. In clinical studies, it has shown potential antiparkinsonian effects in patients with advanced-stage Parkinson's disease, suggesting its ability to alleviate motor symptoms associated with the condition . The compound's unique profile allows it to provide therapeutic benefits without the full activation associated with traditional agonists, which may lead to adverse effects.

The synthesis of PF-2562 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
  • Reactions: Specific reactions include alkylation and acylation processes to construct the core structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing .

PF-2562 is primarily investigated for its applications in treating neurological disorders, particularly Parkinson's disease. Its selective action on dopamine receptors positions it as a candidate for managing motor symptoms and potentially improving cognitive functions in patients. Research is ongoing to explore its efficacy in other conditions related to dopaminergic dysfunction .

Studies have focused on the interaction of PF-2562 with various receptor systems. For instance, research has indicated that PF-2562 does not significantly activate β-arrestin recruitment pathways, which contrasts with other dopamine agonists that do engage this pathway. This unique interaction profile may contribute to its safety and tolerability in clinical settings . Additionally, receptor occupancy studies have demonstrated that PF-2562 effectively occupies dopamine receptors without inducing excessive receptor activation .

Several compounds share structural and functional similarities with PF-2562. Below is a comparison highlighting their uniqueness:

Compound NameTypeReceptor SelectivityUnique Features
TavapadonDopamine AgonistD1/D5Higher intrinsic activity compared to PF-2562
CVL-751Dopamine AgonistD1/D5Undergoing Phase II trials
DihydrexidineFull AgonistD1Higher efficacy but more side effects
SCH-23390AntagonistD1Used as a blocking agent in studies

PF-2562 stands out due to its balanced approach as a partial agonist, providing therapeutic benefits while minimizing potential side effects associated with full agonists.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

331.1433

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF2562

Dates

Modify: 2024-04-14

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